3-formyl-6-methoxy-1H-indole-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

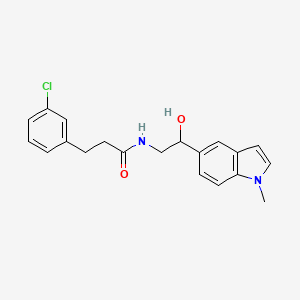

“3-formyl-6-methoxy-1H-indole-2-carboxylic Acid” is a chemical compound with a molecular weight of 219.2 . The IUPAC name for this compound is the same as the common name .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a subject of interest in the field of chemistry . Indoles play a significant role in cell biology and are important types of molecules in natural products and drugs . They have been used as biologically active compounds for the treatment of various disorders in the human body .Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H9NO4/c1-16-6-2-3-7-8 (5-13)10 (11 (14)15)12-9 (7)4-6/h2-5,12H,1H3, (H,14,15) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.2 . More specific properties like melting point, boiling point, etc., are not provided in the available resources.Applications De Recherche Scientifique

Synthesis of Novel Compounds

One key application involves the synthesis of novel compounds, such as indole-benzimidazole derivatives. For instance, indole carboxylic acids, including those with methoxy groups, have been condensed with substituted o-phenylenediamines to create indole-benzimidazoles under high-temperature conditions using polyphosphoric acid as a catalyst. This process demonstrates the utility of such indole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Wang et al., 2016).

Regioselective Synthesis

Moreover, there is a focus on regioselective synthesis strategies to develop specific indole carboxylic acid derivatives. A concise and regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, illustrating the potential to create specific scaffolds necessary for anti-inflammatory compounds like Herdmanine D. This highlights the role of these derivatives in creating biologically active molecules through strategic synthetic development (Sharma et al., 2020).

Catalysis

In catalysis, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids has been reported, showcasing the application of these derivatives in facilitating mild and efficient coupling reactions. This underscores the significance of such derivatives in developing catalytic processes for organic synthesis (Zheng et al., 2014).

Material Science

In material science, derivatives of indole carboxylic acids have been explored as catalyst supports. For example, indole-6-carboxylic acid copolymerized with ethylenedioxythiophene has been used to create highly porous fibers for platinum catalyst support, enhancing methanol oxidation. This application signifies the utility of indole derivatives in enhancing the performance of catalytic materials (Wu et al., 2015).

Antimicrobial Activity

Additionally, some derivatives exhibit antimicrobial properties, opening avenues for their application in developing new antimicrobial agents. For instance, novel thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant in vitro antimicrobial activities against various strains of microbes (Noolvi et al., 2016).

Spectroscopic and Computational Studies

Furthermore, spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules, have provided insights into its electronic nature, reactivity, and non-linear optical (NLO) properties. This underscores the role of such derivatives in the fundamental understanding and development of new materials with specific electronic and optical properties (Almutairi et al., 2017).

Orientations Futures

Indole derivatives, such as “3-formyl-6-methoxy-1H-indole-2-carboxylic Acid”, have attracted increasing attention in recent years due to their significant biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in medicine .

Propriétés

IUPAC Name |

3-formyl-6-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(5-13)10(11(14)15)12-9(7)4-6/h2-5,12H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEVIKWGVRHQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2631230.png)

![4-[[2-[(3-Methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B2631236.png)

![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)

![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)

![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)

![1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2631243.png)

![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)